molecular formula C24H18ClNO6 B5324466 methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B5324466
M. Wt: 451.9 g/mol
InChI Key: ROVZIWYOBXMVFD-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the formation of carbon-carbon bonds between the aromatic rings and the heterocyclic components.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

Methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of aromatic, furan, and pyrrole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-4,5-dioxopyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h2-12,20,27H,13H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVZIWYOBXMVFD-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.